molecular formula C17H25N3O4S B6961144 N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide

Cat. No.: B6961144
M. Wt: 367.5 g/mol
InChI Key: FPMBVDPGZGLBRO-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a carbamoyl group, a cyclohexyl ring, an ethylsulfamoyl group, and a methylbenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-3-19-25(23,24)13-8-7-12(2)14(11-13)15(21)20-17(16(18)22)9-5-4-6-10-17/h7-8,11,19H,3-6,9-10H2,1-2H3,(H2,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBVDPGZGLBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2(CCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Carbamoyl Group: The initial step often involves the reaction of cyclohexylamine with phosgene or a similar reagent to form the carbamoyl chloride intermediate.

    Introduction of the Ethylsulfamoyl Group: This step can be achieved by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 2-Methylbenzoic Acid: The final step involves coupling the intermediate with 2-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Agents: EDCI, DMAP.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.

    Modulating Pathways: Influencing biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methylbenzamide can be compared with other similar compounds such as:

    N-(1-carbamoylcyclohexyl)-5-(methylsulfamoyl)-2-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group on the sulfonyl moiety.

    N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-ethylbenzamide: Similar structure but with an ethyl group on the benzamide moiety.

    N-(1-carbamoylcyclohexyl)-5-(ethylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methoxy group on the benzamide moiety.

These comparisons highlight the unique structural features of this compound, which may confer distinct chemical and biological properties.

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